A Methodological Framework for the Characterization of Novel α-Amino Ketones: A Hypothetical Case Study of 1-Amino-1-(2-ethenylphenyl)propan-2-one
A Methodological Framework for the Characterization of Novel α-Amino Ketones: A Hypothetical Case Study of 1-Amino-1-(2-ethenylphenyl)propan-2-one
Disclaimer: The compound 1-Amino-1-(2-ethenylphenyl)propan-2-one is not a known substance in public scientific literature or databases. This guide therefore presents a hypothetical but scientifically rigorous framework for the synthesis, purification, and characterization of such a novel molecule. The data, protocols, and analyses described herein are illustrative and based on established principles of organic chemistry and analytical science.
Introduction
The α-amino ketone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] These structures serve as versatile synthetic intermediates, enabling the creation of a wide array of more complex molecules.[2][3] The emergence of novel psychoactive substances (NPS), many of which feature aminoketone backbones, further underscores the need for robust and comprehensive characterization workflows to determine the structure and properties of newly synthesized or discovered compounds.[4][5]
This technical guide outlines a systematic approach for the complete physicochemical and structural characterization of a novel, hypothetical α-amino ketone: 1-Amino-1-(2-ethenylphenyl)propan-2-one. This molecule contains a chiral center, a primary amine, a ketone, and a vinyl-substituted aromatic ring, presenting a representative set of analytical challenges. The methodologies detailed are designed for researchers in drug discovery, forensic chemistry, and synthetic organic chemistry, providing a self-validating system for elucidating the identity and properties of a new chemical entity (NCE).
Part 1: Molecular Structure and In Silico Property Prediction
A full understanding of a novel compound begins with its basic structural and predicted physicochemical properties.
Chemical Structure Analysis
The IUPAC name 1-Amino-1-(2-ethenylphenyl)propan-2-one defines a precise molecular architecture.
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Core Structure: A propan-2-one backbone.
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Substituents:
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An amino group (-NH₂) at the C1 position.
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A (2-ethenylphenyl) group (also known as a 2-vinylphenyl group) also at the C1 position.
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-
Key Functional Groups: Primary amine, ketone, alkene (vinyl), aromatic ring.
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Chirality: The C1 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).
Predicted Physicochemical Properties
Before synthesis, computational tools can provide valuable estimates of a molecule's properties, guiding experimental design and purification strategies.[6] Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches offer rapid predictions for key parameters.[7][8]
Table 1: Predicted Physicochemical Properties of 1-Amino-1-(2-ethenylphenyl)propan-2-one
| Property | Predicted Value | Method / Tool | Significance |
| Molecular Formula | C₁₁H₁₃NO | - | Defines elemental composition. |
| Molecular Weight | 175.23 g/mol | - | Essential for mass spectrometry.[9] |
| XLogP3 | ~2.3 | XLogP3 Algorithm[10] | Predicts lipophilicity and membrane permeability. |
| pKa (Amine) | ~8.5 - 9.5 | ACD/Labs, ChemAxon | Determines ionization state at physiological pH. |
| Polar Surface Area | ~43.1 Ų | Cactvs[9] | Influences solubility and transport properties. |
| Boiling Point | ~300 - 320 °C | QSPR Models[6] | Guides purification by distillation, if applicable. |
| H-Bond Donors | 1 (from -NH₂) | Cactvs[10] | Influences solubility and receptor binding. |
| H-Bond Acceptors | 2 (from -N and C=O) | Cactvs[10] | Influences solubility and receptor binding. |
Note: These values are estimations derived from computational models and require experimental verification.
Part 2: Proposed Synthesis and Structural Elucidation
The synthesis of α-amino ketones can be approached through various established methods, including the direct α-amination of ketones or the nucleophilic substitution of α-halo ketones.[11][12] A common and effective strategy involves a multi-step sequence starting from a commercially available precursor.
Proposed Synthetic Workflow
A plausible route begins with the α-bromination of a suitable ketone precursor, followed by nucleophilic substitution with an amine source.
Caption: Proposed synthetic and purification workflow for 1-Amino-1-(2-ethenylphenyl)propan-2-one.
Spectroscopic and Chromatographic Verification
A combination of analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.[5][13]
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.2-7.8 ppm: Multiplets corresponding to the 4 aromatic protons.
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δ 6.5-6.8 ppm: A doublet of doublets for the vinyl proton attached to the aromatic ring.
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δ 5.2-5.8 ppm: Two doublets for the terminal vinyl protons.
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δ 4.5-4.8 ppm: A quartet for the methine proton (-CH) at the chiral center (C1).
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δ 2.2 ppm: A singlet for the methyl protons (-CH₃) of the ketone.
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δ 1.8-2.2 ppm: A broad singlet for the two amine protons (-NH₂).
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¹³C NMR (100 MHz, CDCl₃):
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δ ~205-210 ppm: Ketone carbonyl carbon (C=O).
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δ ~125-140 ppm: Aromatic and vinyl carbons.
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δ ~60-65 ppm: Methine carbon at the chiral center (C1).
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δ ~25-30 ppm: Methyl carbon (-CH₃).
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MS is used to determine the molecular weight and fragmentation pattern.
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Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.
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Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 176.1075, corresponding to the molecular formula C₁₁H₁₄NO⁺.
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Key Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the acetyl group (-COCH₃) or cleavage adjacent to the amine, confirming the connectivity.
FTIR identifies the presence of key functional groups.
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~3300-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).
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~3000-3100 cm⁻¹: Aromatic and vinyl C-H stretching.
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~1710 cm⁻¹: Strong C=O stretching of the ketone.
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~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~910, 990 cm⁻¹: Out-of-plane C-H bending of the vinyl group.
Part 3: Physicochemical and Chiral Analysis
Experimental determination of physical properties and enantiomeric purity is critical for any new chemical entity intended for further development.
Physical Property Determination
Table 2: Experimental Protocols for Physicochemical Characterization
| Parameter | Protocol |
| Melting Point | A small, dry sample is packed into a capillary tube and heated slowly (1-2 °C/min) in a calibrated melting point apparatus. The range from the first liquid drop to complete liquefaction is recorded. |
| Solubility | A qualitative assessment is performed by adding ~1 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, DMSO, hexane, buffered solutions at pH 2, 7.4, and 9) at room temperature and observing dissolution. |
| UV-Vis Spectroscopy | A dilute solution (e.g., 10 µg/mL in ethanol) is prepared. The absorbance spectrum is recorded from 200-400 nm using a spectrophotometer to determine the wavelength of maximum absorbance (λmax), likely influenced by the vinylstyrene chromophore. |
Chiral Separation
Since the synthesis produces a racemic mixture, separating and analyzing the individual enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[14][15]
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Column Selection: Start with a polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[14] These phases are known for their broad enantioselectivity for amino ketones.[14]
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Mobile Phase Screening:
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Normal Phase: Begin with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).[15] Add a small amount of an amine modifier like diethylamine (0.1%) to reduce peak tailing by masking active sites on the silica support.
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Polar Organic Mode: Screen with 100% ethanol or acetonitrile containing a small amount of acid/base modifier if separation is not achieved in normal phase.
-
-
Optimization: Systematically adjust the ratio of the mobile phase components to optimize the resolution (Rs) between the enantiomeric peaks. An Rs value > 1.5 is considered baseline separation.[16]
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Detection: Use a UV detector set to the compound's λmax (determined by UV-Vis spectroscopy).
Caption: Workflow for the chiral HPLC analysis of 1-Amino-1-(2-ethenylphenyl)propan-2-one.
Conclusion
The comprehensive characterization of a novel chemical entity like 1-Amino-1-(2-ethenylphenyl)propan-2-one requires a multi-faceted, systematic approach. This guide outlines a logical workflow, beginning with in silico predictions to inform experimental design, followed by a plausible synthetic route. The cornerstone of this process is the rigorous structural elucidation using a combination of NMR, MS, and FTIR spectroscopy. Finally, the determination of key physical properties and the critical separation of enantiomers via chiral HPLC provide the complete data package necessary for a full understanding of the new molecule. This self-validating framework ensures scientific integrity and provides the authoritative data required for publication, patenting, or further development in a regulated environment.
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